1-(S)-1-Methyl-2-pyrrolidin-1-yl-ethylamine
Description
The exact mass of the compound this compound is 128.131348519 g/mol and the complexity rating of the compound is 77. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-pyrrolidin-1-ylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-7(8)6-9-4-2-3-5-9/h7H,2-6,8H2,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGZKMHJXLDWSP-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878155-53-4 | |
| Record name | (2S)-1-(pyrrolidin-1-yl)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Enduring Significance of the Pyrrolidine Moiety in Advanced Organic Synthesis and Molecular Design
The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a privileged scaffold in the realms of organic synthesis and medicinal chemistry. Its prevalence stems from a combination of unique structural and chemical properties that make it an invaluable building block for a diverse array of complex molecules. The non-planar, puckered conformation of the pyrrolidine ring allows for the precise spatial orientation of substituents, which is a critical factor in the design of molecules intended to interact with biological targets. mappingignorance.org
In advanced organic synthesis, the pyrrolidine moiety is a versatile synthon. Its derivatives serve as chiral auxiliaries, catalysts, and key intermediates in the total synthesis of natural products and novel therapeutic agents. nih.gov The nitrogen atom within the ring can be readily functionalized, and the stereocenters on the carbon framework can be controlled with a high degree of precision, enabling the construction of intricate molecular frameworks. The inherent chirality of many naturally occurring pyrrolidine derivatives, such as the amino acid proline, provides a readily available source of stereochemical information that can be transferred to new molecules. mappingignorance.org
The structural rigidity and conformational preferences of the pyrrolidine ring also contribute to its utility in molecular design. By incorporating this moiety into a larger molecule, chemists can introduce specific conformational constraints, which can enhance binding affinity and selectivity for a particular biological target. This is a key consideration in the development of new pharmaceuticals, where precise molecular recognition is paramount. mappingignorance.org
The Pivotal Role of Stereochemistry and Enantioselectivity in Contemporary Chemical Science
Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a fundamental concept in modern chemical science. The spatial organization of atoms can have a profound impact on a molecule's physical, chemical, and biological properties. Molecules that are non-superimposable mirror images of each other are known as enantiomers, and they can exhibit vastly different effects in a chiral environment, such as the human body.
The importance of enantioselectivity—the ability to produce a single enantiomer of a chiral compound—cannot be overstated, particularly in the pharmaceutical industry. Often, only one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects. Therefore, the ability to synthesize enantiomerically pure compounds is a critical aspect of drug discovery and development.
Contemporary chemical science has witnessed the development of a vast arsenal (B13267) of methods for achieving enantioselective synthesis. These include the use of chiral catalysts, chiral auxiliaries, and enzymatic resolutions. Chiral pyrrolidine (B122466) derivatives are frequently employed in these strategies, highlighting the synergy between this structural motif and the principles of stereochemistry. The demand for enantiomerically pure compounds extends beyond pharmaceuticals to agrochemicals, fragrances, and materials science, underscoring the broad impact of stereochemistry and enantioselectivity on modern science and technology.
Establishing 1 S 1 Methyl 2 Pyrrolidin 1 Yl Ethylamine As a Prototype for Focused Academic Inquiry
Chromatographic Enantioseparation and Purity Assessment
Chromatographic techniques are indispensable for separating enantiomers and assessing the chemical and enantiomeric purity of chiral compounds. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases are the methods of choice.
Chiral HPLC is a powerful technique for the separation of enantiomers. nih.gov The development of a robust HPLC method for this compound involves the careful selection of a chiral stationary phase (CSP) and mobile phase to achieve adequate resolution between the (S) and (R) enantiomers.
Method Development Principles: The separation can be achieved through direct or indirect methods. mdpi.com
Direct Methods: This approach utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), are widely successful for separating a broad range of chiral compounds, including amines. nih.govmdpi.com The chiral recognition mechanism involves various interactions like hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the stationary phase. nih.gov
Indirect Methods: This strategy involves derivatizing the enantiomeric mixture with a chiral derivatization reagent (CDR) to form diastereomers. mdpi.comjuniperpublishers.com These diastereomers have different physicochemical properties and can be separated on a standard achiral stationary phase (like a C18 column). nih.govnih.gov Reagents such as Marfey's reagent or chiral isocyanates are commonly used for this purpose with primary and secondary amines.
Validation Parameters: Once a method is developed, it must be validated to ensure its reliability. Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including its counter-enantiomer.
Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a given range.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the repeatability of the results.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. juniperpublishers.com
Resolution (Rs): A quantitative measure of the separation between the two enantiomeric peaks, with a value ≥ 1.5 generally indicating baseline separation. researchgate.net
Table 1: Illustrative Chiral HPLC Method Parameters for a Chiral Amine
| Parameter | Typical Condition |
|---|---|
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 25 °C |
Gas chromatography is another key technique for chiral separations, particularly for volatile compounds. While this compound may require derivatization to increase its volatility and improve peak shape, GC with a chiral stationary phase offers high resolution.
Methodology: The sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column coated with a CSP. Cyclodextrin derivatives are common CSPs used in GC for enantioseparation. The differential interaction between the enantiomers and the CSP causes one to travel through the column faster than the other, resulting in separation.
Enantiomeric Excess (ee) Determination: The enantiomeric excess is a measure of the purity of a chiral sample. It is calculated from the integrated peak areas of the two enantiomers in the chromatogram using the following formula:
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major enantiomer (the (S)-enantiomer in this case) and Area₂ is the peak area of the minor enantiomer (the (R)-enantiomer). A high % ee value indicates a high degree of enantiomeric purity.
Table 2: Representative Chiral GC Method Parameters
| Parameter | Typical Condition |
|---|---|
| Column | Cyclodextrin-based chiral capillary column (e.g., Chiraldex G-TA) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Temperature Program | Initial temp 100 °C, ramp to 200 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) |
Spectroscopic and Spectrometric Elucidation of Molecular Structure and Conformation
Spectroscopic and spectrometric methods provide detailed information about the molecular structure, connectivity, and stereochemistry of this compound.
NMR spectroscopy is one of the most powerful tools for structure elucidation. mdpi.com While standard ¹H and ¹³C NMR spectra confirm the basic carbon-hydrogen framework, advanced techniques are necessary to confirm the absolute stereochemistry. nih.govresearchgate.net
¹H and ¹³C NMR: These spectra provide information on the number and types of protons and carbons, respectively. The chemical shifts, integration (for ¹H), and coupling patterns help to piece together the molecule's connectivity, confirming the presence of the N-methyl group, the pyrrolidine ring, and the ethylamine (B1201723) side chain.
Stereochemical Assignment: Confirming the (S)-configuration often requires specialized NMR experiments. One common method involves using a chiral solvating agent (CSA). The CSA interacts with the enantiomers to form transient diastereomeric complexes, which can result in separate, distinguishable signals for the (S) and (R) enantiomers in the NMR spectrum.
Dynamic Studies and Conformation: Two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to study the conformation of the molecule in solution. wordpress.com NOESY detects protons that are close in space, providing information about the molecule's three-dimensional structure and preferred orientation of its substituents, which is directly related to its stereochemistry. wordpress.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Methyl-2-pyrrolidin-1-yl-ethylamine
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-CH₃ | ~2.2-2.4 | ~40-42 |
| Pyrrolidine CH₂ | ~1.6-2.0, ~2.2-3.0 | ~22-24, ~55-57 |
| Pyrrolidine CH | ~2.5-2.8 | ~65-68 |
| Side-chain CH₂-N | ~2.6-2.9 | ~40-43 |
| Side-chain CH₂-C | ~1.5-1.8 | ~35-38 |
| NH₂ | Variable (broad singlet) | N/A |
Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its molecular vibrations. nih.govnih.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. The N-H stretching vibrations of the primary amine group (-NH₂) typically appear as a pair of bands in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the aliphatic methyl and methylene (B1212753) groups are expected just below 3000 cm⁻¹. The N-H bending (scissoring) vibration is typically found around 1600 cm⁻¹, while C-N stretching vibrations appear in the 1000-1250 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While N-H and O-H bonds give strong IR signals, C-C and other symmetric bonds often produce strong signals in Raman spectra, which can help confirm the carbon skeleton of the molecule.
Table 4: Key IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (primary amine) | 3300 - 3500 | Medium (often two bands) |
| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |
| N-H Bend (primary amine) | 1590 - 1650 | Medium to Strong |
| C-N Stretch | 1000 - 1250 | Medium |
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula and to elucidate the structure through fragmentation analysis. nih.gov
Molecular Identity: High-resolution mass spectrometry (HRMS) can determine the molecular mass with high accuracy, allowing for the calculation of the elemental formula (C₇H₁₆N₂ for the neutral compound). In electrospray ionization (ESI), the compound would typically be observed as the protonated molecule [M+H]⁺ at m/z 129.
Fragmentation Pathways: In tandem mass spectrometry (MS/MS), the protonated molecule (parent ion) is isolated and fragmented by collision-induced dissociation (CID) to produce a series of product ions (daughter ions). The fragmentation pattern is characteristic of the molecule's structure. For this compound, a major fragmentation pathway involves the cleavage of the bond between the ethyl side chain and the pyrrolidine ring. The most likely fragmentation is the alpha-cleavage next to the pyrrolidine nitrogen, leading to the formation of a stable, resonance-stabilized N-methylpyrrolidinyl-methyl cation (m/z 98) and the neutral loss of ethylamine. Another key fragment would likely result from the loss of the methyl group from the pyrrolidine nitrogen. wvu.edumdpi.com
Table 5: Expected Mass Spectrometry Fragments
| m/z | Proposed Ion Structure/Identity |
|---|---|
| 129 | [M+H]⁺ (Protonated Parent Molecule) |
| 98 | [C₆H₁₂N]⁺ (Loss of NH₃) |
| 84 | [C₅H₁₀N]⁺ (Loss of CH₂NH₂) |
| 70 | [C₄H₈N]⁺ (Pyrrolidine ring fragment) |
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that provides information about the three-dimensional structure of chiral molecules. mtoz-biolabs.com The principle of CD spectroscopy lies in the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com This differential absorption, known as the Cotton effect, is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule. For a molecule with a known chromophore, the sign and magnitude of the Cotton effect can be empirically correlated with its absolute configuration.
In the absence of direct experimental CD data for this compound in the available literature, the absolute configuration is typically confirmed by comparing the experimentally measured CD spectrum with a theoretically calculated spectrum. This is a widely accepted method in modern stereochemical analysis. americanlaboratory.comhebmu.edu.cn The process involves:
Conformational Search: Identifying all possible low-energy conformations of the molecule using computational methods.
Spectrum Calculation: For each conformation, the theoretical CD spectrum is calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT).
Boltzmann Averaging: The individual spectra of the conformers are averaged based on their Boltzmann population to generate the final theoretical CD spectrum for a specific enantiomer (e.g., the (S)-enantiomer).
Comparison: The calculated spectrum is then compared with the experimental CD spectrum. A good match between the two confirms the absolute configuration of the analyzed sample.
Vibrational Circular Dichroism (VCD), an analogous technique that measures the differential absorption of left and right circularly polarized infrared light, is also a robust method for determining the absolute configuration of chiral molecules, especially those lacking a strong UV-Vis chromophore. americanlaboratory.com
To illustrate the application of this methodology, consider the determination of the absolute configuration of a novel disubstituted pyrrolidine acid. In a study, the absolute configuration of this compound was unequivocally determined by comparing the experimental VCD spectrum with the density functional theory (DFT) calculated spectrum for the (S)-enantiomer. The excellent agreement between the experimental and calculated spectra allowed for the confident assignment of the absolute configuration. researchgate.net A similar approach would be employed for the definitive stereochemical assignment of this compound.
Application as Chiral Derivatization Reagents in Analytical Research
Chiral derivatization is a powerful strategy in analytical chemistry to enable the separation and quantification of enantiomers of a target analyte using achiral chromatographic techniques. This is achieved by reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can therefore be separated by standard chromatographic methods such as high-performance liquid chromatography (HPLC). This compound, being a chiral amine, is a suitable candidate for use as a CDA for the analysis of chiral carboxylic acids, aldehydes, and ketones.
Enhancement of Detectability and Chromatographic Resolution for Other Chiral Analytes
The use of a CDA like this compound serves two primary purposes: to confer chirality for separation and to enhance the detectability of the analyte. By introducing a specific functional group, the CDA can significantly improve the response of the analyte in various detectors. For instance, the pyrrolidine and ethylamine moieties can be readily protonated, making the resulting diastereomeric amides highly responsive in electrospray ionization mass spectrometry (ESI-MS). nih.gov
Structurally similar chiral reagents, such as (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine (PMP), have been successfully used to derivatize chiral carboxylic acids, leading to a significant enhancement in their detectability by LC-MS/MS. nih.gov The reaction of the chiral amine with a carboxylic acid forms a stable amide bond. The resulting diastereomeric amides can then be separated on a standard reversed-phase HPLC column.
The effectiveness of such a derivatization is demonstrated by the chromatographic resolution (Rs) of the diastereomeric products. A resolution value greater than 1.5 is generally considered to indicate baseline separation. Research on analogous pyrrolidine-based CDAs has shown excellent resolution for a variety of chiral carboxylic acids.
| Chiral Analyte (Carboxylic Acid) | Chiral Derivatizing Agent | Chromatographic Resolution (Rs) | Detection Method |
|---|---|---|---|
| D,L-Lactic Acid | (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine (PMP) | 2.1 | LC-ESI-MS/MS |
| D,L-3-Hydroxybutyric Acid | (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine (PMP) | 1.9 | LC-ESI-MS/MS |
| Etodolac | (S)-Anabasine | 2.03 | LC-ESI-MS/MS |
| 3-Hydroxypalmitic Acid | (S)-Anabasine | 1.92 | LC-ESI-MS/MS |
This table presents data for chiral derivatizing agents structurally similar to this compound, illustrating the potential chromatographic resolution achievable. nih.govnih.govresearchgate.net
Development of Novel Derivatization Protocols for Complex Biological Matrices (in vitro and pre-clinical research context)
A significant challenge in bioanalysis is the detection and quantification of chiral molecules in complex biological matrices such as plasma, urine, and saliva, often at very low concentrations. Chiral derivatization with reagents like this compound can be instrumental in overcoming these challenges. The development of a robust derivatization protocol is crucial and typically involves optimization of several parameters:
Reaction Time and Temperature: To ensure complete derivatization without degradation of the analyte or reagent.
Solvent: The choice of solvent can significantly affect the reaction kinetics and yield.
Coupling Agents: For the derivatization of carboxylic acids, coupling agents such as 2,2'-dipyridyl disulfide and triphenylphosphine (B44618) are often required to activate the carboxyl group for amidation. nih.gov
Sample Preparation: A clean-up step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is often necessary to remove interfering substances from the biological matrix prior to derivatization.
For instance, a protocol for the analysis of chiral carboxylic acids in saliva using (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine (PMP) involved a reaction at room temperature for 90 minutes in the presence of activating agents. nih.gov This method was successfully applied to quantify the enantiomers of lactic acid and 3-hydroxybutyric acid in saliva samples. researchgate.net Similarly, novel triazine-type chiral derivatization reagents containing a pyrrolidine moiety have been developed for the analysis of carboxylic acids in the saliva of healthy volunteers and diabetic patients, highlighting the diagnostic potential of such methods. nih.gov The derivatization significantly improved the sensitivity, allowing for the detection of these analytes at physiologically relevant concentrations.
| Parameter | Optimized Condition |
|---|---|
| Chiral Derivatizing Agent | (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine (PMP) |
| Analyte | Chiral Carboxylic Acids (e.g., Lactic Acid) |
| Biological Matrix | Saliva |
| Reaction Temperature | Room Temperature |
| Reaction Time | 90 minutes |
| Activating Agents | 2,2'-dipyridyl disulfide and triphenylphosphine |
| Analytical Technique | UPLC-ESI-MS/MS |
This table provides an example of a developed derivatization protocol for a complex biological matrix using a chiral pyrrolidine-based reagent. nih.gov
The development of such protocols is a critical aspect of pre-clinical research, where understanding the stereoselective metabolism and pharmacokinetics of drug candidates is essential. The use of this compound as a chiral derivatizing agent offers a promising avenue for the development of sensitive and selective bioanalytical methods for a wide range of chiral analytes.
Structure Activity Relationship Sar Investigations and Rational Molecular Design Principles for 1 S 1 Methyl 2 Pyrrolidin 1 Yl Ethylamine
Computational Chemistry and Molecular Modeling for Conformational Analysis and Interaction Prediction
Computational chemistry and molecular modeling have emerged as indispensable tools in modern chemical research, offering unprecedented insights into the three-dimensional nature of molecules and their interactions. For a chiral molecule such as 1-(S)-1-Methyl-2-pyrrolidin-1-yl-ethylamine, these techniques are crucial for understanding its conformational preferences and predicting its binding behavior with potential molecular targets.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a robust framework for elucidating the electronic structure and reactivity of molecules. By solving the Schrödinger equation for a given molecular system, DFT can predict a wide range of properties, including optimized molecular geometry, charge distribution, and molecular orbital energies.
For this compound, DFT calculations would reveal key geometric parameters such as bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional conformation. The calculated molecular electrostatic potential (MEP) map would highlight regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack, respectively. The red and yellow regions on an MEP map signify negative potentials, often associated with lone pairs of electrons on heteroatoms like nitrogen and are indicative of sites for electrophilic reactivity. Conversely, blue regions represent positive potentials, typically around hydrogen atoms attached to electronegative atoms, suggesting sites for nucleophilic reactivity.
Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical descriptors of a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its susceptibility to electronic excitation. A smaller gap generally implies higher reactivity.
Molecular Dynamics Simulations for Understanding Conformation and Flexibility
While quantum chemical calculations provide a static picture of a molecule's lowest energy state, molecular dynamics (MD) simulations offer a dynamic view of its conformational flexibility. By simulating the movement of atoms and molecules over time, MD can explore the accessible conformational space and identify the most populated conformational states.
For this compound, MD simulations would be instrumental in understanding the rotational freedom around its single bonds and the puckering of the pyrrolidine (B122466) ring. The pyrrolidine ring is known to adopt various puckered conformations, and the presence of substituents can influence the energetic landscape of these conformers. MD simulations can reveal the preferred puckering states and the energy barriers between them, providing a more realistic representation of the molecule's behavior in a dynamic environment, such as in solution or at a receptor binding site. Studies on N-methylpyrrolidone in aqueous solution have highlighted the strong structuring effect of the pyrrolidine ring on surrounding water molecules, a phenomenon that would also be relevant to the behavior of our target compound.
Molecular Docking Studies for Ligand-Target Binding Hypotheses
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool for generating hypotheses about how a ligand, such as this compound, might interact with a biological target, such as a receptor or enzyme.
The docking process involves placing the ligand in various orientations and conformations within the binding site of the target and scoring these poses based on their predicted binding affinity. Successful docking studies rely on an accurate three-dimensional structure of the target and a robust scoring function that can effectively rank different binding modes.
Given the structural similarity of the N-methyl-pyrrolidine moiety to that found in nicotine, it is plausible to hypothesize that this compound could interact with nicotinic acetylcholine receptors (nAChRs). Molecular docking studies of nicotine and its analogs at nAChRs have identified key interactions, such as a cation-π interaction between the protonated nitrogen of the pyrrolidine ring and a tryptophan residue in the receptor's binding site. aip.org A docking study of this compound into the binding site of a nAChR, for example the α4β2 subtype, could reveal whether similar interactions are possible and help to predict its binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the molecular descriptors that are most correlated with activity, QSAR models can be used to predict the activity of new, untested compounds and guide the design of more potent analogs.
For a series of compounds related to this compound, a QSAR study would involve calculating a wide range of molecular descriptors, including electronic, steric, and hydrophobic properties. Statistical methods, such as multiple linear regression or partial least squares, would then be used to develop a predictive model. QSAR studies on pyrrolidine derivatives have successfully identified key structural features that influence their activity as α-mannosidase inhibitors and for diuretic activity, demonstrating the utility of this approach for understanding and predicting biological activity. nih.govuran.ua
Influence of Stereochemistry on Molecular Recognition and Binding Affinity in Model Systems
The presence of a chiral center at the 1-position of the ethylamine (B1201723) side chain in this compound means that it exists as two enantiomers, the (S) and (R) forms. Stereochemistry plays a critical role in molecular recognition, as biological systems, such as receptors and enzymes, are themselves chiral. Consequently, enantiomers of a chiral molecule often exhibit different biological activities.
The differential binding of enantiomers can be attributed to the three-point attachment model, which posits that for a chiral molecule to be distinguished by a chiral receptor, there must be at least three points of interaction. A change in the stereochemistry at one of these points can lead to a significant alteration in the binding affinity and efficacy.
Studies on chiral pyrrolidine derivatives have consistently demonstrated the profound impact of stereochemistry on their biological activity. For instance, research on spirooxindole derivatives containing an N-methyl pyrrolidine moiety has highlighted the stereoselective nature of their synthesis and biological evaluation. nih.govacs.org In the context of nicotinic acetylcholine receptors, the naturally occurring (S)-nicotine has a much higher affinity for these receptors than its (R)-enantiomer. This stereoselectivity is a direct consequence of the specific interactions between the chiral ligand and the chiral binding pocket of the receptor. Therefore, it is highly probable that the (S)- and (R)-enantiomers of this compound would exhibit different binding affinities and functional activities at any given chiral target.
Elucidation of Key Pharmacophoric Elements and Their Contributions to Research Objectives
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying the key pharmacophoric elements of this compound is crucial for understanding its potential biological activity and for designing new molecules with desired properties.
Based on its chemical structure and by analogy to other bioactive molecules containing the N-methyl-pyrrolidine scaffold, several key pharmacophoric features can be proposed for this compound:
A Cationic Center: The tertiary nitrogen atom in the pyrrolidine ring is basic and will be protonated at physiological pH, forming a cationic center. This positively charged group is a common feature in many neurotransmitters and receptor ligands and is often involved in crucial electrostatic interactions, such as cation-π interactions with aromatic amino acid residues in a binding pocket. researchgate.net
A Hydrogen Bond Acceptor/Donor: The primary amine group at the end of the ethylamine side chain can act as both a hydrogen bond donor (through the N-H bonds) and a hydrogen bond acceptor (through the lone pair of electrons on the nitrogen). This feature allows for the formation of specific hydrogen bonds with complementary residues in a target's binding site.
A Hydrophobic Moiety: The pyrrolidine ring and the ethyl chain provide a degree of hydrophobicity to the molecule, which can contribute to binding through hydrophobic interactions with nonpolar regions of a binding pocket.
Defined Stereochemistry: The (S)-configuration at the chiral center is a critical pharmacophoric element that dictates the precise three-dimensional arrangement of the other functional groups.
The combination and spatial arrangement of these features define the pharmacophore of this compound. For example, in the context of nicotinic agonists, the pharmacophore is generally considered to consist of a cationic nitrogen and a hydrogen bond acceptor, separated by a specific distance. wikipedia.orgnih.gov By mapping the features of this compound onto this pharmacophore model, it is possible to hypothesize its potential as a nicotinic receptor ligand.
The following table summarizes the key pharmacophoric elements and their potential contributions:
| Pharmacophoric Element | Potential Contribution to Research Objectives |
| Cationic Center (Protonated Pyrrolidine Nitrogen) | Crucial for electrostatic interactions (e.g., cation-π) with aromatic residues in a binding site. Essential for anchoring the molecule in the target. |
| Hydrogen Bond Donor/Acceptor (Primary Amine) | Forms specific hydrogen bonds with the target, contributing to binding affinity and selectivity. |
| Hydrophobic Moiety (Pyrrolidine Ring and Ethyl Chain) | Engages in hydrophobic interactions with nonpolar regions of the binding pocket, contributing to overall binding affinity. |
| (S)-Stereocenter | Determines the precise 3D orientation of the functional groups, leading to stereoselective interactions with a chiral target. |
By systematically modifying these pharmacophoric elements and evaluating the impact on activity, researchers can further refine the SAR and design new compounds with improved properties.
Strategies for Targeted Modulation of Molecular Interactions through Structural Modifications
Key strategies for the targeted modulation of molecular interactions through structural modifications of pyrrolidine-ethylamine derivatives include:
Modification of the Amine Moiety: The basic nitrogen atom is a critical feature for interaction with many biological targets, often forming key salt bridges or hydrogen bonds. nih.gov Altering the substituents on this nitrogen can significantly impact binding affinity and selectivity.
Alterations to the Pyrrolidine Ring: The size, conformation, and substitution pattern of the pyrrolidine ring itself can be modified. Constraining the ring system and the specific location of the nitrogen within it have been shown to be crucial for optimizing binding affinity for certain receptors. nih.gov
Stereochemical Control: The stereochemistry at the methyl-substituted carbon and within the pyrrolidine ring is fundamental to biological activity. The spatial orientation of substituents can lead to vastly different binding modes and biological profiles due to the enantioselective nature of protein targets. nih.gov
Research into analogs has demonstrated how specific structural changes affect receptor affinity. For instance, in a series of 1H-pyrrolo[3,2-c]quinoline derivatives incorporating a 2-(aminomethyl)pyrrolidine moiety, modifications to the basic nitrogen atom yielded significant insights into the structure-activity relationship (SAR) for 5-HT₆ and D₃ receptors. nih.gov
One study explored the replacement of an ethyl group on the basic nitrogen with bulkier or more functionalized substituents. nih.gov The introduction of an isobutyl group maintained affinity for the 5-HT₆ receptor, while adding 2-hydroxyethyl or 3-methoxyprop-1-yl groups was unfavorable for this interaction. nih.gov This suggests that while some steric bulk is tolerated, the introduction of polar functional groups at this position can be detrimental to binding.
Further investigation into these modifications revealed the nuanced effects of seemingly minor chemical changes. For example, replacing a hydroxyl group with a more hydrophobic trifluoromethyl substituent led to a further decrease in 5-HT₆ receptor affinity. nih.gov Conversely, the introduction of a 3-methoxyprop-1-yl group was well-tolerated in a different series of analogs. nih.gov These findings highlight the complex interplay between steric, electronic, and hydrophobic factors in determining molecular interactions.
The stereochemistry of the pyrrolidine ring is another critical determinant of activity. Studies have shown that derivatives functionalized with (R)-2-(aminomethyl)pyrrolidine often display a preference for serotoninergic targets compared to their (S)-enantiomers or 3-(aminomethyl)pyrrolidinyl counterparts. nih.gov When an ethyl chain was added to the basic center of (R)-2-(aminomethyl)pyrrolidinyl, the affinity for the 5-HT₆ receptor was maintained, whereas the same modification in 3-(aminomethyl)pyrrolidinyl derivatives led to a decrease in affinity. nih.gov
The table below summarizes the impact of various structural modifications on the binding affinity of selected 2-(aminomethyl)pyrrolidine derivatives for the 5-HT₆ receptor, based on published research findings.
| Compound Series | Modification on Basic Nitrogen | Pyrrolidine Moiety | Impact on 5-HT₆R Affinity | Reference |
|---|---|---|---|---|
| PZ-1643 Derivative | Ethyl | (R)-2-(aminomethyl)pyrrolidine | Maintained affinity compared to parent compound | nih.gov |
| PZ-1643 Derivative | Isobutyl | (R)-2-(aminomethyl)pyrrolidine | Maintained affinity compared to ethyl-substituted compound | nih.gov |
| PZ-1643 Derivative | 2-Hydroxyethyl | (R)-2-(aminomethyl)pyrrolidine | Unfavorable, decreased affinity | nih.gov |
| PZ-1643 Derivative | 3-Methoxyprop-1-yl | (R)-2-(aminomethyl)pyrrolidine | Unfavorable, decreased affinity | nih.gov |
| PZ-1643 Derivative | Ethyl | 3-(aminomethyl)pyrrolidine | Decreased affinity compared to parent compound | nih.gov |
| 10 | 2-Hydroxyethyl | Not specified in detail | Decreased affinity by threefold compared to parent | nih.gov |
| 12 | Trifluoromethyl substitution (relative to compound 10) | Not specified in detail | Further decreased affinity compared to hydroxyl-containing compound 10 | nih.gov |
These SAR studies underscore the importance of a systematic and rational approach to molecular design. By carefully selecting modifications, it is possible to probe the binding pocket of a target receptor and identify the key structural features required for optimal interaction. The integrity of the core scaffold, combined with targeted functionalization and stereochemical control, provides a robust framework for developing potent and selective ligands based on the this compound structure. mdpi.com
Role of 1 S 1 Methyl 2 Pyrrolidin 1 Yl Ethylamine in Asymmetric Catalysis and Organic Transformations
Mechanistic Studies of 1-(S)-1-Methyl-2-pyrrolidin-1-yl-ethylamine as an Organocatalyst
Detailed mechanistic studies specifically elucidating the role of This compound as an organocatalyst are not present in the current body of scientific literature. Generally, chiral pyrrolidine-based organocatalysts operate through the formation of key intermediates such as enamines or iminium ions with carbonyl substrates. nih.gov The stereochemical outcome of the reaction is then dictated by the steric and electronic properties of the catalyst, which directs the approach of the reacting partner to a specific face of the intermediate.
Applications in Enantioselective Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions
While pyrrolidine (B122466) derivatives are widely used in a range of enantioselective reactions, specific applications of This compound as a catalyst for these transformations are not documented in peer-reviewed research. The following subsections discuss the general utility of related pyrrolidine catalysts in these reaction types.
The asymmetric Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds. Pyrrolidine-based organocatalysts, particularly proline and its derivatives, are known to effectively catalyze this reaction with high levels of stereocontrol. The catalytic cycle typically involves the formation of an enamine from the catalyst and a donor carbonyl compound, which then attacks an imine electrophile.
There are no specific reports of This compound being employed as a catalyst for asymmetric Mannich reactions. Research in this area has predominantly focused on other pyrrolidine scaffolds.
Enantioselective aldol (B89426) condensations are fundamental carbon-carbon bond-forming reactions in organic synthesis. Chiral amino catalysts, especially those derived from proline, have been extensively studied and applied in these reactions. The mechanism involves the formation of a nucleophilic enamine intermediate from the catalyst and a ketone, which then adds to an aldehyde.
Specific data on the use of This compound as a catalyst for enantioselective aldol condensations is not available in the scientific literature. The development of efficient catalysts for this transformation has largely centered on other structural motifs.
Pyrrolidine-based organocatalysts have demonstrated broad utility in a variety of other asymmetric transformations, including Michael additions, Diels-Alder reactions, and α-functionalizations of carbonyl compounds. The versatility of the pyrrolidine scaffold allows for fine-tuning of the catalyst structure to achieve high stereoselectivity in these diverse reactions.
However, the application of This compound as a catalyst in these or other asymmetric transformations has not been reported in the available scientific literature.
Design and Synthesis of Novel Chiral Auxiliaries and Ligands Derived from this compound
Chiral auxiliaries and ligands play a crucial role in asymmetric synthesis, often being derived from readily available chiral building blocks. Chiral diamines are particularly valuable in the synthesis of ligands for metal-catalyzed reactions.
While the synthesis of various chiral auxiliaries and ligands from other pyrrolidine-containing molecules is well-established, there is no specific mention in the scientific literature of the design and synthesis of novel chiral auxiliaries or ligands derived directly from This compound . The potential of this compound as a precursor for such applications remains an unexplored area of research.
Mechanistic Research on Molecular Interactions of 1 S 1 Methyl 2 Pyrrolidin 1 Yl Ethylamine in Vitro and Pre Clinical Models
Investigation of Molecular Binding Affinities and Target Engagement in Recombinant Systems (in vitro)
There is no publicly available data from in vitro studies using recombinant systems to characterize the molecular binding affinities of 1-(S)-1-Methyl-2-pyrrolidin-1-yl-ethylamine to any specific biological targets. Consequently, information regarding its target engagement, such as equilibrium dissociation constants (Kd), inhibition constants (Ki), or half-maximal inhibitory concentrations (IC50) at various receptors, ion channels, transporters, or other proteins, is not available.
Enzyme Inhibition and Modulation Studies with Purified Proteins (in vitro)
No studies have been published that detail the effects of this compound on the activity of purified enzymes. As a result, there is no information on whether this compound acts as an inhibitor, activator, or modulator of any specific enzyme, nor any data on its potency or mechanism of enzymatic interaction.
Cellular Pathway Perturbation Studies in Cultured Cell Lines (in vitro models)
There is a lack of research investigating the effects of this compound on cellular pathways in cultured cell lines. Therefore, no information is available on how this compound might influence signaling cascades, gene expression, or other cellular processes.
Pharmacological Probes and Imaging Studies in Pre-clinical Research Models (e.g., Positron Emission Tomography for in vivo distribution and target occupancy studies, not clinical outcomes)
No pre-clinical studies using techniques such as Positron Emission Tomography (PET) or other imaging modalities have been reported for this compound. Consequently, there is no data on its in vivo distribution, target occupancy, or its potential as a pharmacological probe for imaging studies.
Future Directions and Emerging Research Avenues for 1 S 1 Methyl 2 Pyrrolidin 1 Yl Ethylamine
Innovation in Green Chemistry Approaches for Sustainable Synthesis
The conventional synthesis of chiral diamines often involves multi-step processes that may utilize hazardous reagents and generate significant waste. Future research is increasingly focused on developing greener, more sustainable synthetic routes to 1-(S)-1-Methyl-2-pyrrolidin-1-yl-ethylamine and its derivatives. A key area of innovation lies in the use of bio-based starting materials and enzymatic catalysis. For instance, glutamic acid, which can be derived from plant proteins, serves as a potential precursor for the pyrrolidine (B122466) core. rsc.org The development of one-pot procedures that combine cyclization and functionalization steps, using environmentally benign solvents like water and reusable catalysts, represents a significant step forward. vjs.ac.vn
Another promising approach is the application of continuous-flow microreactors. This technology offers substantially shorter reaction times, increased product yields, and a safer, more controlled reaction environment compared to traditional batch processes. nih.gov The integration of immobilized enzymes, such as lipases, within these systems can lead to highly efficient and selective transformations under mild conditions, further enhancing the green credentials of the synthesis. nih.gov The focus will be on minimizing atom economy metrics, reducing energy consumption, and utilizing catalysts that are abundant and non-toxic.
| Metric | Traditional Synthesis | Potential Green Approach | Anticipated Benefit |
|---|---|---|---|
| Solvent | Chlorinated hydrocarbons | Water, Supercritical CO2, Bio-solvents | Reduced toxicity and environmental impact |
| Catalyst | Homogeneous heavy metals | Heterogeneous catalysts, Biocatalysts (enzymes) | Reusability, lower toxicity, milder conditions |
| Process | Multi-step batch reactions | One-pot synthesis, Continuous-flow reactors | Increased efficiency, reduced waste, improved safety |
| Starting Materials | Petroleum-based | Renewable biomass (e.g., amino acids) | Reduced reliance on fossil fuels |
Advanced Computational Methods for De Novo Molecular Design and Prediction of Activity
Computational chemistry is set to revolutionize the discovery of new catalysts and ligands based on the this compound scaffold. nbinno.com Advanced techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are being employed to understand the intricate relationship between the molecular structure of its derivatives and their catalytic performance. nih.govmdpi.com These models can predict the inhibitory activity and potential toxicity of new compounds, guiding synthetic efforts toward more promising candidates. nih.govnih.gov
De novo design algorithms can generate novel molecular structures with desired properties, starting from the basic pyrrolidine framework. nih.gov By simulating the interactions between a potential catalyst and the substrates in a transition state, researchers can rationally design modifications to the ligand to enhance enantioselectivity and reactivity. nih.gov This in silico approach significantly reduces the time and resources required for experimental screening by prioritizing the synthesis of compounds with the highest probability of success. researchgate.net Furthermore, computational studies can elucidate reaction mechanisms, providing fundamental insights that are often difficult to obtain through experimental means alone.
Integration with High-Throughput Screening and Combinatorial Chemistry for Rapid Exploration of Chemical Space
To accelerate the discovery of new applications for this compound, its core structure can be integrated into combinatorial chemistry and high-throughput screening (HTS) platforms. nih.gov Combinatorial synthesis allows for the rapid generation of large libraries of structurally related compounds by systematically varying substituents on the pyrrolidine ring and the ethylamine (B1201723) side chain. chemrxiv.org
These libraries can then be subjected to HTS assays to quickly identify "hits" for a specific catalytic or biological activity. nih.govenamine.net For example, fluorescence-based assays can be used to screen thousands of compounds for their ability to catalyze a particular reaction or inhibit a specific enzyme. nih.gov This combination of parallel synthesis and rapid screening enables the exploration of a vast chemical space in a fraction of the time required by traditional methods, significantly increasing the chances of discovering novel catalysts or therapeutic leads. biorxiv.orgnih.gov
Expansion of Catalytic Scope to New Reaction Classes
While this compound and its analogs are known to be effective in certain asymmetric reactions, a major avenue of future research is the expansion of their catalytic scope. researchgate.net The unique electronic and steric properties of this chiral diamine suggest its potential utility in a broader range of transformations. sigmaaldrich.comsigmaaldrich.cn Emerging areas of interest include photoredox catalysis, where the ligand could mediate light-induced asymmetric reactions, and C-H activation/functionalization, a powerful tool for streamlining complex molecule synthesis. researchgate.net
Researchers are exploring the use of this scaffold in novel cycloaddition reactions, conjugate additions, and multicomponent reactions to construct complex molecular architectures with high stereocontrol. acs.org The development of metal complexes incorporating this diamine as a ligand is also a fertile ground for discovery, potentially unlocking new catalytic activities in areas such as cross-coupling and hydrogenation. nih.govresearchgate.net The goal is to establish this class of compounds as a versatile "toolkit" for asymmetric synthesis, applicable to a wide array of chemical challenges.
| Reaction Class | Potential Role of the Compound | Significance |
|---|---|---|
| Asymmetric Photoredox Catalysis | Chiral ligand for a photosensitizer complex to induce stereoselectivity. | Enables novel, light-driven enantioselective bond formations. |
| Enantioselective C-H Activation | Directing group or chiral auxiliary to control the stereochemistry of C-H bond functionalization. | Provides highly efficient and atom-economical routes to complex chiral molecules. |
| Asymmetric Electro-synthesis | Chiral mediator or supporting electrolyte to influence stereochemical outcomes at the electrode surface. | Offers a green and powerful method for asymmetric synthesis using electricity as a reagent. |
| Multicomponent Reactions | Organocatalyst that controls the stereochemistry of multiple bond-forming events in a single step. | Rapidly builds molecular complexity from simple starting materials. |
Development of Next-Generation Analytical Tools and Probes based on its Unique Structure
The inherent chirality and structural features of this compound make it an excellent candidate for the development of advanced analytical tools. isct.ac.jp One exciting direction is the creation of novel chiral sensors. By attaching a chromophore or fluorophore to the diamine scaffold, researchers can design probes that exhibit a change in their optical or electrochemical properties upon binding to a specific enantiomer of a target molecule. mdpi.commdpi.com Such sensors could have applications in real-time monitoring of asymmetric reactions, quality control of chiral drugs, and biological imaging.
Furthermore, derivatives of this compound can be developed as chemical probes to study biological systems. vcu.edu For example, by incorporating photo-crosslinkable groups and reporter tags, these molecules can be used in activity-based protein profiling (ABPP) to identify and study the function of specific enzymes in their native cellular environment. vcu.edu The ability to design probes with precise stereochemistry is crucial for understanding the enantioselective interactions that govern biological processes, opening new doors in chemical biology and drug discovery.
Q & A
Q. What are the stereoselective synthesis strategies for 1-(S)-1-Methyl-2-pyrrolidin-1-yl-ethylamine?
Methodological Answer:
- Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-metal complexes) to induce enantioselectivity during alkylation or reductive amination steps.
- Chiral Pool Synthesis : Start with enantiopure precursors, such as (S)-proline derivatives, to retain stereochemistry during pyrrolidine ring formation.
- Enzymatic Resolution : Employ lipases or acylases to resolve racemic intermediates, as demonstrated in similar ethylamine syntheses .
- Validation : Confirm enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .
Q. How is the pyrrolidine ring conformation analyzed in this compound?
Methodological Answer:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement to determine bond lengths, angles, and ring puckering parameters .
- Cremer-Pople Coordinates : Apply this mathematical framework to quantify puckering amplitude (q) and phase angle (φ) for the pyrrolidine ring, enabling comparison with computational models .
- NMR Analysis : Measure coupling constants (e.g., ) to infer ring puckering dynamics in solution.
Advanced Research Questions
Q. What computational methods are effective for modeling receptor interactions of this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to predict binding poses with biological targets (e.g., GPCRs or enzymes). Validate with experimental IC data.
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over nanosecond timescales to assess stability and conformational changes.
- Receptor-Response Models : Integrate hybrid approaches (e.g., bioelectronic nose data or heterologous receptor expression) to map chemical features to biological activity, as seen in odorant receptor studies .
Q. How can enantiomeric impurities be resolved and quantified in this chiral amine?
Methodological Answer:
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol/diethylamine (90:10:0.1 v/v) for baseline separation.
- Reference Standards : Employ certified impurities (e.g., EP-grade reference materials) for calibration, as outlined in pharmaceutical validation guidelines .
- Mass Spectrometry (MS) : Pair LC with high-resolution MS to distinguish enantiomers via fragmentation patterns or ion mobility.
Q. How do contradictory data on pyrrolidine puckering conformations arise, and how can they be resolved?
Methodological Answer:
- Source Analysis : Discrepancies may stem from solvent effects (X-ray vs. solution NMR) or force field approximations in computational models.
- Comparative Studies : Overlay experimental (Cremer-Pople parameters ) and computational (DFT-optimized geometries) data to identify systematic biases.
- Dynamic NMR : Probe temperature-dependent ring flipping to assess energy barriers between conformers.
Methodological Design & Data Analysis
Q. What experimental design considerations are critical for studying stereochemical effects in biological assays?
Methodological Answer:
- Control Groups : Include both enantiomers and racemic mixtures to isolate stereospecific effects.
- Activity Cliffs : Perform dose-response curves to identify nonlinear relationships between stereochemistry and potency.
- Meta-Analysis : Apply multidimensional metrics to reconcile divergent datasets, as seen in hybrid receptor modeling studies .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress (40–80°C).
- HPLC-UV/PDA Monitoring : Track degradation products and quantify half-life () using validated methods .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
